molecular formula C19H10Cl2N6Na2O7S2 B083879 C.I. Reactive red 2 CAS No. 12226-03-8

C.I. Reactive red 2

Cat. No.: B083879
CAS No.: 12226-03-8
M. Wt: 615.3 g/mol
InChI Key: GLNYHOSOIRWXSB-DLYXPJDHSA-L
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Description

C.I. Reactive Red 2 is a triazine-based azo dye . It is used in various applications such as diagnostic assay manufacturing, hematology, and histology .


Synthesis Analysis

The synthesis of this compound has been analyzed in various studies. For instance, Nayar and Freeman (2008) analyzed the commercial and hydrolyzed forms of six reactive dyes including this compound using negative ion fast atom bombardment (FAB) and negative ion electrospray (ES) mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its linear formula is C44H24Cl2N14O20S6Na6, and it has a molecular weight of 1469.98 .


Chemical Reactions Analysis

The oxidative degradation of this compound by hydroxyl radicals generated by H2O2 and Fe2+ has been studied in aqueous acidic media . The effects of different parameters like initial concentration of dye, H2O2, Fe2+, pH of the solution, and reaction temperature on the oxidation process have been studied .


Physical and Chemical Properties Analysis

This compound appears as a powder or granules, and it is soluble in ethanol/water at 1 mg/mL . Its dye content is ≥50% .

Scientific Research Applications

  • Electrochemical Degradation : Song et al. (2010) investigated the electrochemical degradation of C.I. Reactive Red 195, a similar azo dye, in an aqueous solution using Ti/SnO2–Sb/PbO2 electrodes. They studied the impact of current density, initial pH, dye concentration, and the addition of NaCl on mineralization efficiency, suggesting a pathway for anodic oxidation in aqueous solutions (Song et al., 2010).

  • Photocatalysis Coupled with Water Jet Cavitation : Wang, Jia, and Wang (2011) examined the decolorization of C.I. Reactive Red 2 using TiO2 photocatalysis coupled with water jet cavitation. Their study showed a significant increase in degradation efficiency, indicating a synergistic effect between photocatalysis and water jet cavitation (Wang et al., 2011).

  • Adsorption Behavior on Activated Carbon : Al-Degs et al. (2008) investigated the adsorption behavior of C.I. Reactive Red 4 and other reactive dyes on activated carbon. They found high adsorption capacities for these dyes and explored the effects of solution pH, ionic strength, and temperature on adsorption behavior (Al-Degs et al., 2008).

  • Ultrasound and Photocatalysis : Wu and Yu (2009) elucidated the decolorization of this compound in various systems, including ultrasound (US), US/TiO2, UV/TiO2, and UV/US/TiO2. They examined the effects of TiO2 dosage, pH, and temperature on the decolorization rate (Wu & Yu, 2009).

  • Homogeneous Catalytic Ozonation : Wu, Kuo, and Chang (2008) studied the decolorization of this compound by homogeneous catalytic ozonation using metallic ions in a bubble column reactor. They evaluated the effects of pH and catalyst dosage on decolorization rates, suggesting radical-type mechanisms in the catalytic ozonation systems (Wu et al., 2008).

  • Electrocoagulation Method : Şengil, Özacar, and ÖMüRLü (2004) investigated the removal of color from wastewater containing C.I. reactive red 124 (similar to this compound) using electrocoagulation. They explored the effects of initial pH, electrolysis time, dye concentration, conductivity, and current density on color removal (Şengil et al., 2004).

Mechanism of Action

The mechanism of action of C.I. Reactive Red 2 involves photodegradation and adsorption . The rate of RR2 removal by the prepared Bi2WO6 followed a pseudo-first order kinetic model . The results of adding a scavenger suggested that the photogenerated holes were the main oxidative species in RR2 photodegradation .

Safety and Hazards

C.I. Reactive Red 2 may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on improving the efficiency of C.I. Reactive Red 2 decolorization. For instance, the sol–gel method was used to synthesize nano-scale In2TiO5 with a large specific area, which showed promising results in the photodegradation and adsorption efficiency of this compound .

Properties

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDJOJCYUSIEY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-86-7 (Parent)
Record name C.I. Reactive Red 2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID10889666, DTXSID70924123
Record name C.I. Reactive Red 2
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17804-49-8, 106740-69-6, 12226-03-8
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Reactive Red 2
Source EPA DSSTox
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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